molecular formula C28H29N3O4 B2640348 2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide CAS No. 894555-44-3

2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide

Cat. No.: B2640348
CAS No.: 894555-44-3
M. Wt: 471.557
InChI Key: QHDPCPQVQRAGKS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method is the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene . The reaction conditions typically include the use of a Lewis acid catalyst and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of functional groups allows for versatile chemical modifications and interactions with various biological targets .

Properties

IUPAC Name

2-[3-[(4-ethylanilino)methyl]-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4/c1-4-19-10-12-22(13-11-19)29-17-21-14-20-15-25(34-2)26(35-3)16-24(20)31(28(21)33)18-27(32)30-23-8-6-5-7-9-23/h5-16,29H,4,17-18H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDPCPQVQRAGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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